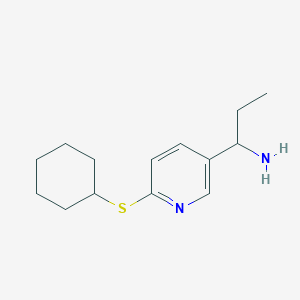

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine

Description

Chemical Structure: The compound features a pyridine ring substituted at the 3-position with a propan-1-amine chain and at the 6-position with a cyclohexylthio group (-S-cyclohexane). Its molecular formula is C₁₄H₂₅N₂S, with a molecular weight of 253.07 g/mol. The cyclohexylthio group contributes significant lipophilicity and steric bulk, distinguishing it from other pyridine derivatives .

Properties

Molecular Formula |

C14H22N2S |

|---|---|

Molecular Weight |

250.41 g/mol |

IUPAC Name |

1-(6-cyclohexylsulfanylpyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C14H22N2S/c1-2-13(15)11-8-9-14(16-10-11)17-12-6-4-3-5-7-12/h8-10,12-13H,2-7,15H2,1H3 |

InChI Key |

ZLHOQDYKWPOVAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C=C1)SC2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine, cyclohexylthiol, and propan-1-amine.

Formation of Cyclohexylthio Substituent: The cyclohexylthiol group is introduced to the pyridine ring through a nucleophilic substitution reaction, replacing the bromine atom at the 6-position.

Amination: The resulting intermediate is then subjected to an amination reaction with propan-1-amine to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, where the cyclohexylthio group or the amine group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Structural Characteristics

The compound features a cyclohexylthio group attached to a pyridine ring, which is further connected to a propan-1-amine moiety. This unique structure contributes to its lipophilicity and may influence its interaction with biological membranes, enhancing its bioavailability and specificity towards certain biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit notable biological activities. Here are some key areas where 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine has shown promise:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests potential applications in neurology, particularly in the treatment of neurodegenerative diseases.

- Anticancer Properties : Compounds featuring pyridine rings have been studied for their anticancer activities, indicating that this compound could be explored for similar effects.

Case Study 1: Antimicrobial Evaluation

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. The findings indicated that modifications in the cyclohexylthio group could enhance efficacy against resistant strains.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, compounds similar to this compound were tested for their effects on neurotransmitter systems. Results suggested modulation of serotonin and dopamine receptors, highlighting potential uses in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Properties :

- Lipophilicity : Enhanced by the cyclohexyl group, improving membrane permeability.

- Reactivity : The thioether bond may undergo oxidation to sulfoxides/sulfones, impacting metabolic stability.

- Potential Applications: Inferred from analogs to include antimicrobial, neuroactive, or enzyme-modulating roles .

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyridine derivatives are highly dependent on substituents. Below is a comparative analysis:

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |

|---|---|---|---|---|

| 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine | Cyclohexylthio | 253.07 | Predicted: Antimicrobial, neuroactive | High lipophilicity; moderate steric bulk |

| 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine | tert-Butylthio | 224.37 | Enzyme modulation (inferred) | Extreme steric hindrance; slower metabolism |

| 1-(6-Methoxypyridin-3-yl)propan-1-amine | Methoxy | 166.22 | Antiparasitic, enzyme inhibition | Electron-donating group; lower metabolic stability |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine | Trifluoromethyl | 207.21 | Enhanced lipophilicity, enzyme inhibition | Electron-withdrawing; high metabolic stability |

| 3-(6-Bromopyridin-3-yl)propan-1-amine | Bromine | 229.11 | Antimicrobial (research ongoing) | Halogen’s polarizability enhances binding |

Key Observations :

- Electron Effects : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups alter reactivity and target interactions .

- Steric Effects : tert-Butylthio > cyclohexylthio > methoxy in hindering enzyme binding .

- Metabolism : Thioethers (cyclohexylthio, tert-butylthio) may oxidize faster than methoxy or trifluoromethyl groups .

Biological Activity

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine, a compound with notable structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a cyclohexylthio group attached to a pyridine ring, which is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyridine-based compounds often exhibit anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. A notable study demonstrated that certain pyridine derivatives displayed selective toxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic application in oncology .

Neuroprotective Effects

Additionally, compounds with similar structures have been investigated for neuroprotective effects. In vitro studies suggest that they may protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

- Antioxidant Activity : The presence of the thioether group may contribute to its antioxidant properties, reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study focusing on a series of pyridine derivatives, including this compound, evaluated their effects on various cancer cell lines. The results indicated significant growth inhibition in breast cancer (MCF7) and prostate cancer (PC3) cells at concentrations around 15 µM .

Study 2: Neuroprotection

In another investigation, the neuroprotective potential was assessed using neuronal cell cultures exposed to oxidative stress. The compound showed a reduction in cell death by approximately 30% compared to control groups, highlighting its potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.